Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH

Description

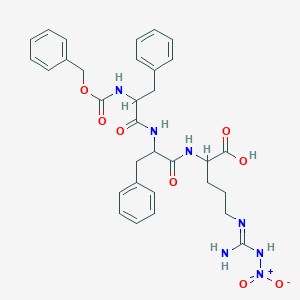

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH is a synthetic tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, two racemic phenylalanine (DL-Phe) residues, and a nitro (NO2)-modified arginine residue. The compound’s structure includes dual nitro groups on the guanidine moiety of arginine, which significantly influences its electronic properties and reactivity. This modification distinguishes it from conventional arginine-protected peptides, where tert-butyl-based groups (e.g., Pbf) are typically employed .

Properties

Molecular Formula |

C32H37N7O8 |

|---|---|

Molecular Weight |

647.7 g/mol |

IUPAC Name |

5-[[amino(nitramido)methylidene]amino]-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38) |

InChI Key |

PLIRYKDNZJXVRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH typically involves the stepwise addition of amino acids to form the peptide chain. The process may include:

Protection of Functional Groups: Protecting groups like Cbz are used to prevent unwanted reactions.

Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: Removal of protecting groups using reagents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production may involve automated peptide synthesizers, which streamline the process by automating the addition and removal of protecting groups and the coupling of amino acids.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines.

Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex peptides.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Potential therapeutic applications due to its peptide nature.

Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Arg(NO2)(NO2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Key Structural Features:

- Cbz Protection : Ensures stability during peptide synthesis by blocking the N-terminus.

- Dual NO2 Groups on Arginine: Electron-withdrawing nitro groups modify the arginine side chain’s acidity and hydrogen-bonding capacity, impacting interactions in catalytic or biological systems.

The synthesis of such compounds typically involves sequential deprotection and coupling steps under inert conditions, as exemplified in related methodologies .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

Compounds like Cbz-D-Ala-D-Arg(Pbf)-NH2 and Cbz-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-NH2 () utilize Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protection instead of nitro groups. Key differences include:

Implications :

- NO2 vs. Pbf: Nitro groups enhance electrophilicity but may reduce stability under reducing conditions. Pbf offers steric protection and acid stability, making it preferable in standard solid-phase peptide synthesis (SPPS).

- DL Configuration : Racemic Phe residues in the target compound may complicate chiral resolution compared to enantiomerically pure D-Ala derivatives .

Functional Analogues with Modified Backbones

Compounds like Cbz-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-NH2 () highlight the impact of backbone length and residue order:

- Backbone Flexibility : The target compound’s consecutive Phe residues introduce rigidity, whereas Ala-containing analogues (e.g., Cbz-D-Ala-D-Arg(Pbf)-NH2) offer greater conformational flexibility.

Research Findings and Mechanistic Insights

Electronic and Solubility Properties

- Solubility : Nitro groups may reduce aqueous solubility compared to Pbf-protected analogues, which retain tertiary-butyl hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.